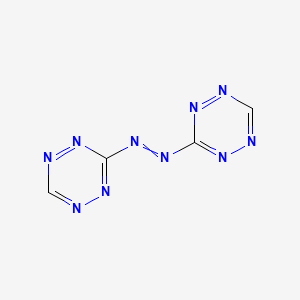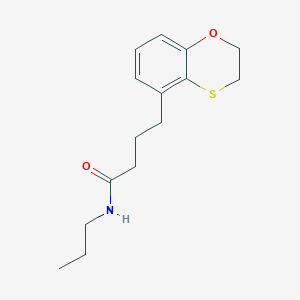
H-Ser-Asn-Tyr-Met-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Asn-Tyr-Met-Ser-OH is a peptide consisting of the amino acids serine, asparagine, tyrosine, methionine, and serine. Peptides like this one play crucial roles in various biochemical processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Ser-Asn-Tyr-Met-Ser-OH, is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU, HATU, or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, which is particularly useful for longer peptides and proteins .
Chemical Reactions Analysis
Types of Reactions
H-Ser-Asn-Tyr-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The hydroxyl group of serine and tyrosine can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated serine and tyrosine residues
Scientific Research Applications
H-Ser-Asn-Tyr-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigates protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of biomaterials and as a component in diagnostic assays .
Mechanism of Action
The mechanism of action of H-Ser-Asn-Tyr-Met-Ser-OH depends on its interaction with specific molecular targets. For instance, the tyrosine residue can undergo phosphorylation, playing a crucial role in signal transduction pathways. The methionine residue can be involved in redox reactions, influencing cellular oxidative stress responses. The peptide’s overall structure allows it to interact with enzymes, receptors, and other proteins, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
H-Ser-Tyr-OH: A dipeptide consisting of serine and tyrosine, known for its antioxidant properties and ability to form copper complexes .
H-Gly-Glu-Glu-Glu-Leu-Gln-Glu-Asn-Gln-Glu-Leu-Ile-Arg-Glu-Lys-Ser-Asn-NH2: A longer peptide with different amino acid composition, used in various biochemical studies .
Uniqueness
H-Ser-Asn-Tyr-Met-Ser-OH is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of methionine allows for redox activity, while tyrosine can participate in phosphorylation, making this peptide versatile for various research applications.
Properties
CAS No. |
492447-79-7 |
|---|---|
Molecular Formula |
C24H36N6O10S |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)30-18(11-32)24(39)40)27-22(37)16(8-12-2-4-13(33)5-3-12)29-23(38)17(9-19(26)34)28-20(35)14(25)10-31/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,37)(H,28,35)(H,29,38)(H,30,36)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
YBKMOWPCMIKDHN-ATIWLJMLSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


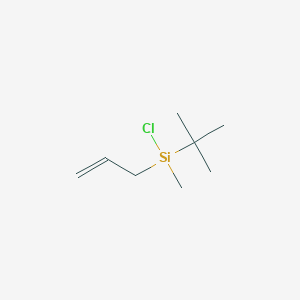
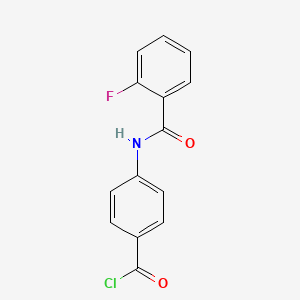
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
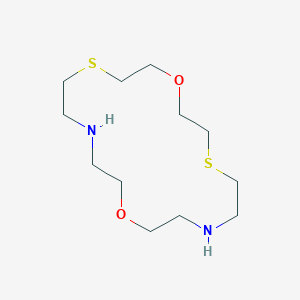
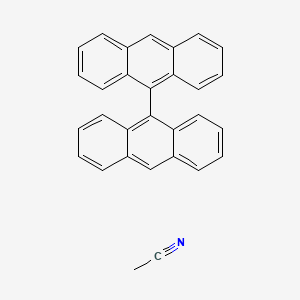
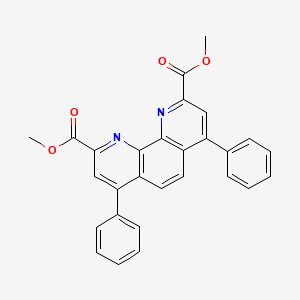
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
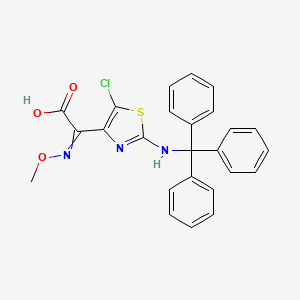
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
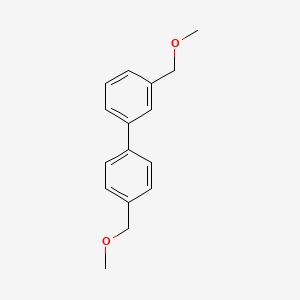
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)
